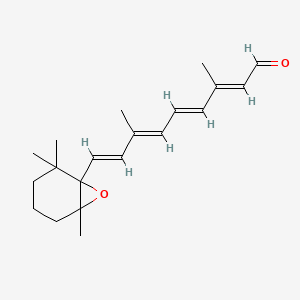
5,6-Epoxyretinal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Epoxyretinal, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
5,6-Epoxyretinal exhibits biological activity comparable to its parent compounds. Research indicates that it retains similar efficacy in promoting cellular processes, particularly in the context of visual pigments and cell adhesion. For instance, studies have shown that 5,6-epoxyretinylphosphate enhances cell adhesion in mouse fibroblast cultures, indicating its potential role in cellular signaling pathways and regenerative medicine .
Synthesis and Stability
This compound can be synthesized through various chemical pathways. Its stability under different conditions has been studied extensively:
- Chemical Synthesis : The synthesis often involves the epoxidation of retinal derivatives. Techniques such as high-pressure liquid chromatography are employed to separate and analyze these compounds .
- Spectral Characteristics : The absorption maxima of this compound have been identified at specific wavelengths (e.g., 324 nm), which are crucial for understanding its behavior in biological systems .
A comparative analysis of the biological activity of this compound and its derivatives reveals significant insights into their efficacy:
| Compound | Biological Activity (% of All-trans-Retinoic Acid) |
|---|---|
| 5,6-Epoxyretinoic Acid | 0.5% |
| All-trans-Retinoic Acid | 100% |
| 5,6-Epoxyretinol | Comparable to parent retinoids |
This table illustrates that while this compound is less potent than all-trans-retinoic acid, it still retains notable biological activity .
Case Study 1: Retinoid Metabolism
Research conducted on the metabolism of retinoids in cultured cells has demonstrated that this compound can be converted into retro-retinoids under acidic conditions. This conversion is significant for understanding the metabolic pathways involved in vitamin A utilization and its derivatives in living organisms .
Case Study 2: Cell Culture Experiments
In vitro experiments using mouse fibroblast cells (3T12) showed that exposure to 5,6-epoxyretinol resulted in enhanced cellular adhesion and proliferation. These findings suggest potential therapeutic applications in wound healing and tissue regeneration .
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O2/c1-16(8-6-9-17(2)11-15-21)10-14-20-18(3,4)12-7-13-19(20,5)22-20/h6,8-11,14-15H,7,12-13H2,1-5H3/b9-6+,14-10+,16-8+,17-11+ |
Clé InChI |
PRYIAILXIVFMGU-JVSJJYLASA-N |
SMILES isomérique |
C/C(=C\C=O)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C |
SMILES canonique |
CC(=CC=O)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C |
Synonymes |
5,6-epoxyretinal 5,6-epoxyretinal, (cis)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















